molecular formula C20H12F13NO4 B12482986 4-methoxy-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)benzamide

4-methoxy-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)benzamide

Cat. No.: B12482986
M. Wt: 577.3 g/mol
InChI Key: AKDHBQZPJMDRIT-UHFFFAOYSA-N
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Description

4-methoxy-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)benzamide is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms to form reduced derivatives.

    Substitution: The replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or aldehydes, while reduction may produce fluorinated alcohols or amines.

Scientific Research Applications

4-methoxy-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-(3-{1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl}phenyl)benzamide is unique due to its combination of a benzamide group with multiple fluorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H12F13NO4

Molecular Weight

577.3 g/mol

IUPAC Name

4-methoxy-N-[3-[1,1,2,2-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]ethyl]phenyl]benzamide

InChI

InChI=1S/C20H12F13NO4/c1-36-13-7-5-10(6-8-13)14(35)34-12-4-2-3-11(9-12)15(21,22)17(25,26)37-18(27,28)16(23,24)19(29,30)38-20(31,32)33/h2-9H,1H3,(H,34,35)

InChI Key

AKDHBQZPJMDRIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(C(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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